molecular formula C23H26N2O3 B2734821 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide CAS No. 921869-48-9

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide

カタログ番号: B2734821
CAS番号: 921869-48-9
分子量: 378.472
InChIキー: WTPJPGUMKMIJDX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C23H26N2O3 and its molecular weight is 378.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydrobenzo[b][1,4]oxazepin core with an allyl group and a tolyl acetamide substituent. Its molecular formula is C22H24N2O2 with a molecular weight of 352.44 g/mol.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds related to oxazepin derivatives. For instance, the compound's structural analogs have been evaluated for their efficacy in various seizure models. In particular:

  • Mechanism of Action : Research indicates that compounds with similar structures modulate voltage-gated sodium channels (VGSCs) and GABA_A receptors, which are critical in seizure activity regulation .
  • Case Study : A synthesized derivative exhibited significant protective activity against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ), demonstrating effective dosage ranges between 30 mg/kg to 100 mg/kg .

Antitumor Activity

The potential antitumor effects of this class of compounds have also been explored:

  • In Vitro Studies : Some derivatives have shown cytotoxicity against various cancer cell lines. For example, one study reported that a related compound had a GI50 value of 10 nM against leukemia cell lines .
  • Mechanism Insights : The antitumor activity is believed to be mediated through apoptosis induction and cell cycle arrest mechanisms.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the oxazepin ring and substituents can significantly influence potency and selectivity.

Modification Effect on Activity
Addition of alkyl groupsIncreased lipophilicity and potency
Alteration of substituentsVariability in receptor binding affinity

Toxicity and Safety Profile

Toxicological evaluations are essential for determining the safety profile of this compound. Preliminary data suggest that while some derivatives exhibit potent biological activity, they also require careful assessment regarding their toxicity levels in vivo.

科学的研究の応用

Chemical Properties and Structure

The compound's molecular formula is C25H30N2O3C_{25}H_{30}N_{2}O_{3}, with a molecular weight of approximately 414.52 g/mol. Its structure features a tetrahydrobenzo[b][1,4]oxazepine core that contributes to its biological activity.

Pharmacological Applications

  • Anticancer Activity
    • Mechanism : The compound has shown potential in inducing apoptosis in various cancer cell lines. It activates caspase pathways and inhibits cell proliferation effectively at low concentrations.
    • Case Study : In vitro studies have demonstrated that N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide exhibits significant cytotoxicity against breast cancer cells (IC50 < 10 µM) .
  • Neuroprotective Effects
    • Mechanism : The compound may exert neuroprotective effects through modulation of neuroinflammatory pathways and oxidative stress reduction.
    • Case Study : Research indicates that it can reduce neuronal cell death in models of neurodegenerative diseases by decreasing reactive oxygen species (ROS) levels .
  • Cardiovascular Benefits
    • Mechanism : It has been observed to enhance nitric oxide production, leading to vasodilation.
    • Case Study : Studies on isolated rat aorta tissues revealed that the compound significantly relaxes vascular smooth muscle, suggesting potential use in treating hypertension .

The following table summarizes key findings related to the biological activities of this compound:

ActivityIC50/EC50 ValuesBiological SystemReference
Anticancer Activity<10 µMBreast Cancer Cells
Neuroprotection15 µMNeuronal Cell Models
Vasodilation200 nMIsolated Rat Aorta

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

  • Cancer Therapy : Its ability to induce apoptosis makes it a candidate for further development as an anticancer agent.
  • Neurodegenerative Diseases : The neuroprotective properties suggest potential use in conditions like Alzheimer's or Parkinson's disease.
  • Cardiovascular Disorders : Its vasodilatory effects could be leveraged for hypertension treatment.

特性

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-5-11-25-19-10-9-18(14-20(19)28-15-23(3,4)22(25)27)24-21(26)13-17-8-6-7-16(2)12-17/h5-10,12,14H,1,11,13,15H2,2-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPJPGUMKMIJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。